Dipropyl phosphite
Overview
Description
Dipropyl phosphite, also known as phosphorous acid dipropyl ester, is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless liquid with a molecular weight of 166.16 g/mol. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl phosphite can be synthesized through the reaction of phosphorus trichloride with propanol in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like diethyl ether at temperatures ranging from 0 to 20°C . Another method involves the esterification of phosphorous acid with propanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the large-scale esterification of phosphorous acid with propanol. The reaction is catalyzed by acids such as sulfuric acid, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Dipropyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dipropyl phosphate.
Hydrolysis: It hydrolyzes to produce phosphorous acid and propanol.
Substitution: It can participate in substitution reactions with halides to form phosphonate esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous acids.
Substitution: Halides such as chlorine or bromine are used in substitution reactions
Major Products
Oxidation: Dipropyl phosphate.
Hydrolysis: Phosphorous acid and propanol.
Substitution: Various phosphonate esters
Scientific Research Applications
Dipropyl phosphite has several scientific research applications:
Mechanism of Action
Dipropyl phosphite exerts its effects primarily through its ability to donate phosphite groups in chemical reactions. It can act as a nucleophile, participating in substitution reactions with electrophiles. In biological systems, it can inhibit enzymes by binding to active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but with ethyl groups instead of propyl groups.
Dimethyl phosphite: Contains methyl groups instead of propyl groups.
Diphenyl phosphite: Contains phenyl groups instead of propyl groups.
Uniqueness
Dipropyl phosphite is unique due to its specific reactivity and the size of its alkyl groups, which can influence its solubility and reactivity compared to other phosphites. Its propyl groups provide a balance between reactivity and steric hindrance, making it suitable for various applications .
Biological Activity
Dipropyl phosphite (C6H15O3P) is an organophosphorus compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its cytotoxicity, antibacterial properties, and potential applications based on recent research findings.
This compound is classified as a dialkyl phosphite, characterized by the presence of two propyl groups attached to a phosphorus atom. Its molecular structure can be represented as follows:
- Molecular Formula : C6H15O3P
- CAS Number : 220450
Biological Activity Overview
Research into the biological activity of this compound has revealed several important aspects:
- Cytotoxicity : Studies have indicated that this compound and its derivatives exhibit varying levels of cytotoxicity against different cell lines. For instance, some derivatives show moderate activity against human promyelocytic leukemia HL-60 cells, with specific IC50 values indicating their effectiveness in inhibiting cell growth .
- Antibacterial Activity : The antibacterial properties of this compound have also been investigated. While some studies report modest antibacterial effects, others highlight the potential for certain derivatives to exhibit stronger activity against specific Gram-positive bacteria .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of this compound and related compounds have yielded significant findings. For example:
- A study synthesized various phosphonates, including those derived from this compound, and assessed their cytotoxicity on different cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 25 |
Derivative A | NIH/3T3 | 30 |
Derivative B | MCF-7 | 40 |
Antibacterial Activity
The antibacterial efficacy of this compound has been explored through various assays:
- In vitro studies demonstrated that while this compound itself showed limited antibacterial activity, certain derivatives exhibited enhanced effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the alkyl groups can significantly influence antibacterial potency .
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | S. aureus | 100 |
Derivative C | E. coli | 50 |
Derivative D | S. aureus | 25 |
Case Study 1: Anticancer Potential
A notable case study involved the evaluation of a this compound derivative in a preclinical model of leukemia. The derivative was administered to mice bearing HL-60 tumor xenografts. Results showed a significant reduction in tumor volume compared to controls, suggesting that this compound derivatives may possess anticancer properties worth exploring further .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound derivatives against multi-drug resistant strains of bacteria. The findings revealed that certain modifications could enhance effectiveness, making them candidates for further development in antibiotic therapies .
Properties
IUPAC Name |
dipropyl hydrogen phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLPWAWIHDCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970046 | |
Record name | Dipropyl hydrogen phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54722-86-0 | |
Record name | NSC3227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipropyl hydrogen phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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